

# Application Notes and Protocols: RNA Sequencing Analysis of H3B-8800 Treated Leukemia Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: H3B-8800

Cat. No.: B607913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**H3B-8800** is an orally bioavailable small molecule that modulates the activity of the spliceosome, the cellular machinery responsible for RNA splicing.[1][2][3][4] It specifically targets the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][4][5][6] Recurrent mutations in genes encoding splicing factors, such as SF3B1, SRSF2, and U2AF1, are frequently observed in various hematologic malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[1][7][8]

Cancer cells harboring these mutations exhibit a dependency on the wild-type spliceosome for their survival. **H3B-8800** exploits this vulnerability by inducing global alterations in RNA splicing, leading to preferential killing of spliceosome-mutant cells.[1][5][9] The mechanism of this selective lethality is attributed to the retention of short, GC-rich introns, particularly within genes that encode essential spliceosome components.[1][4][9][10] This disruption of spliceosome homeostasis proves toxic to the mutant cells.

RNA sequencing (RNA-seq) is a powerful technology to elucidate the genome-wide effects of **H3B-8800** on the transcriptome of leukemia cells. It allows for the quantification of gene

expression and the detailed analysis of alternative splicing events, providing critical insights into the drug's mechanism of action and identifying potential biomarkers of response.

These application notes provide a comprehensive overview of the analysis of **H3B-8800**-treated leukemia cells using RNA sequencing, including detailed experimental protocols and data presentation.

## Data Summary

### In Vitro Efficacy of H3B-8800

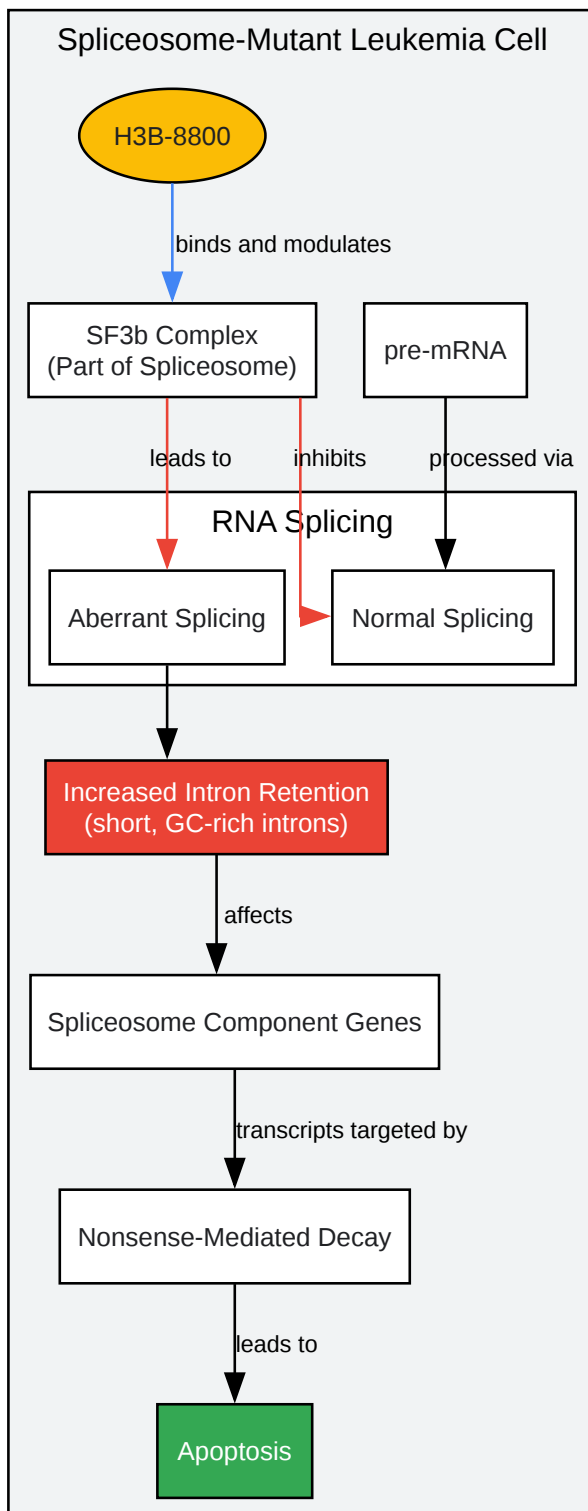
Cell Line	Genotype	IC50 (nM)	Assay Duration	Reference
K562	SF3B1 wild-type	>100	72 hours	<a href="#">[1]</a>
K562	SF3B1 K700E	13	72 hours	<a href="#">[1]</a>
MEC1	SF3B1 wild-type	~75	48 hours	
MEC1	SF3B1 K700E	~50	48 hours	

### Phase I Clinical Trial of H3B-8800 (NCT02841540) in Myeloid Malignancies

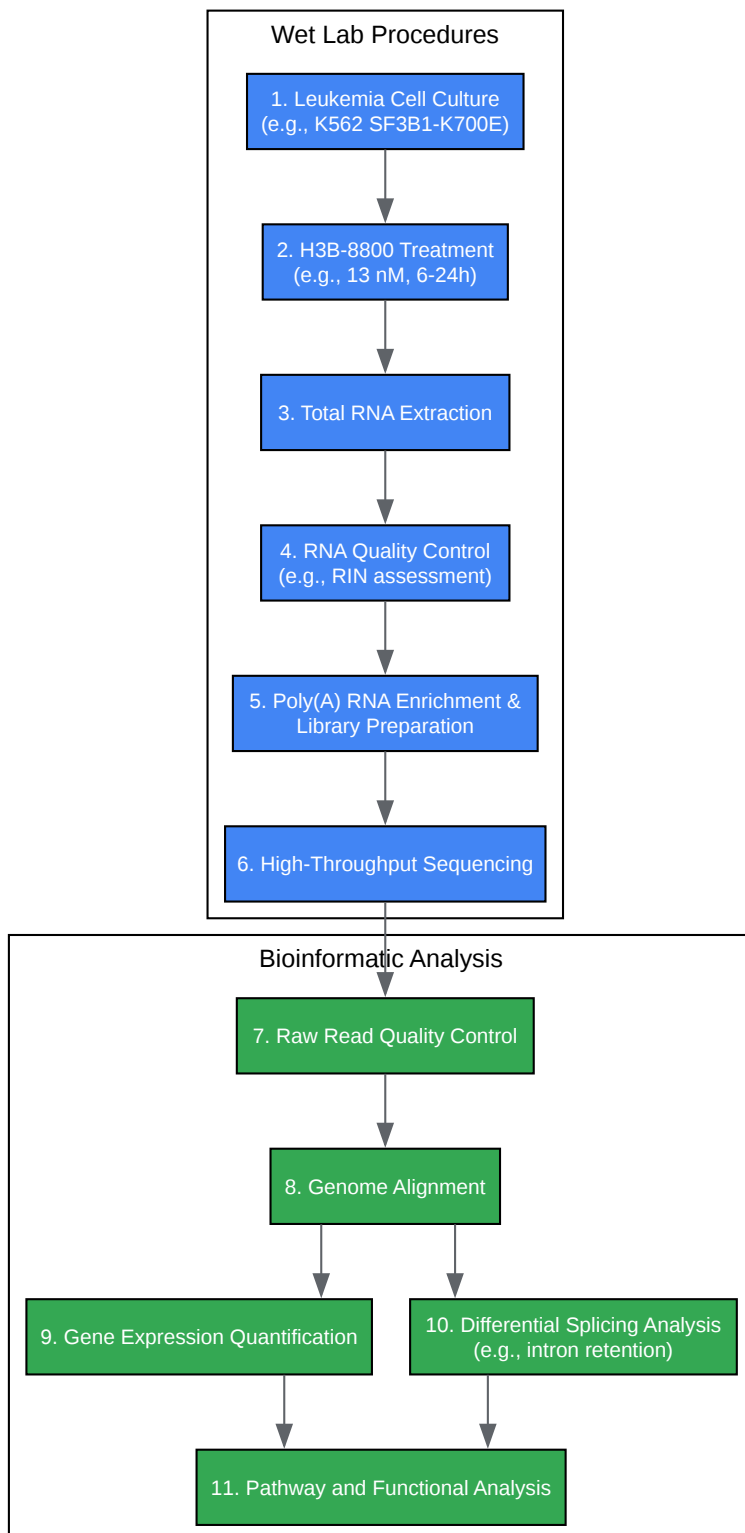
Parameter	Value	Patients	Reference
Patient Population	[11][12]		
Total Enrolled	84	MDS, AML, CMML	[11][12]
With Spliceosome Mutations	88%	[11]	
Dosing Schedules	[12]		
Schedule I	1-40 mg, 5 days on / 9 days off	65	[12]
Schedule II	7-20 mg, 21 days on / 7 days off	19	[12]
Clinical Activity	[12]		
Red Blood Cell Transfusion Independence (RBC-TI ≥ 56 days)	15% (9 of 62 transfusion-dependent patients)	[12]	
RBC-TI in SF3B1-mutant MDS	33% (5 of 15 patients)	[13]	
Complete or Partial Responses (IWG criteria)	0	[12]	
Common Treatment-Related Adverse Events	Diarrhea, nausea, fatigue, vomiting	[12][13]	

## Signaling Pathway and Experimental Workflow

## Mechanism of Action of H3B-8800 in Spliceosome-Mutant Leukemia Cells



## Experimental Workflow for RNA-Seq Analysis

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. H3B-8800 - Wikipedia [en.wikipedia.org]
- 4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Facebook [cancer.gov]
- 9. basepairtech.com [basepairtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dadun.unav.edu [dadun.unav.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: RNA Sequencing Analysis of H3B-8800 Treated Leukemia Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607913#rna-sequencing-analysis-of-h3b-8800-treated-leukemia-cells]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)